molecular formula C13H12N2O B12435097 4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 1248656-39-4

4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B12435097
CAS No.: 1248656-39-4
M. Wt: 212.25 g/mol
InChI Key: OVBICHJGQTZFGF-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C13H12N2O It features a benzaldehyde moiety substituted with a 3-cyclopropyl-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-cyclopropyl-1H-pyrazole with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solvent. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3-cyclopropylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-9-10-1-5-12(6-2-10)15-8-7-13(14-15)11-3-4-11/h1-2,5-9,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBICHJGQTZFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248656-39-4
Record name 4-(3-cyclopropyl-1H-pyrazol-1-yl)benzaldehyde
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